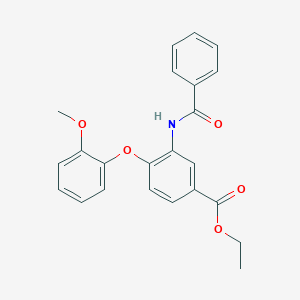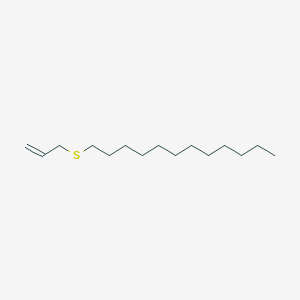
Dodecane, 1-(2-propenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane, 1-(2-propenylthio)- is an organic compound that belongs to the family of alkyl thiols. This compound is characterized by a dodecane backbone with a 2-propenylthio group attached to it. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-(2-propenylthio)- typically involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst. Metal catalysts such as nickel or palladium are often used to facilitate the hydrogenation of the alkene to form the thiol group . Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, which also yields the desired product .
Industrial Production Methods
Industrial production of Dodecane, 1-(2-propenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Dodecane, 1-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group back to its original state if it has been oxidized.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Various alkylated thiols and other derivatives.
Aplicaciones Científicas De Investigación
Dodecane, 1-(2-propenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles, particularly gold nanoparticles.
Biology: Employed in the study of thiol-based biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a surfactant, phase transfer catalyst, and in the production of vulcanized rubber.
Mecanismo De Acción
The mechanism of action of Dodecane, 1-(2-propenylthio)- involves its interaction with molecular targets through the thiol group. The thiol group can form strong bonds with metals and other electrophiles, which is exploited in various chemical processes. In biological systems, the thiol group can interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanethiol: Similar in structure but lacks the 2-propenyl group.
2-Methyldodecane: Similar carbon chain length but different functional groups.
Dodecane: The parent hydrocarbon without any functional groups.
Uniqueness
Dodecane, 1-(2-propenylthio)- is unique due to the presence of both the dodecane backbone and the 2-propenylthio group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.
Propiedades
Número CAS |
82412-30-4 |
|---|---|
Fórmula molecular |
C15H30S |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
1-prop-2-enylsulfanyldodecane |
InChI |
InChI=1S/C15H30S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h4H,2-3,5-15H2,1H3 |
Clave InChI |
YLIZPMPZVAMTNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
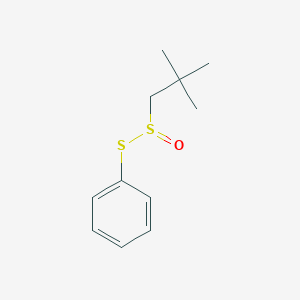
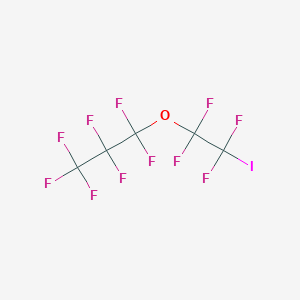
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
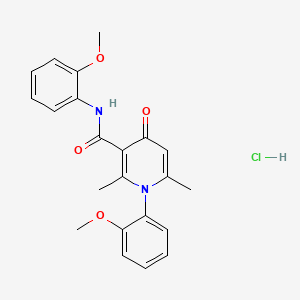
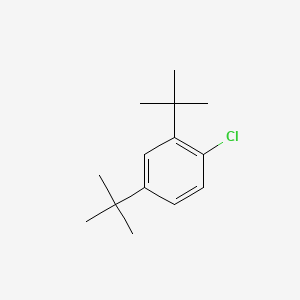
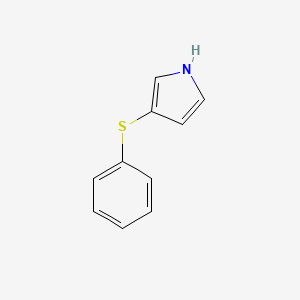
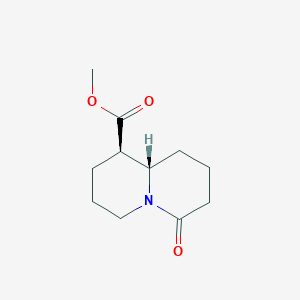
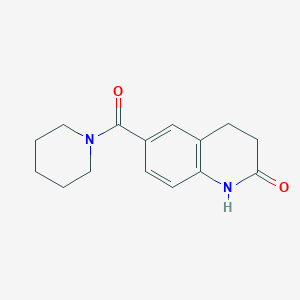
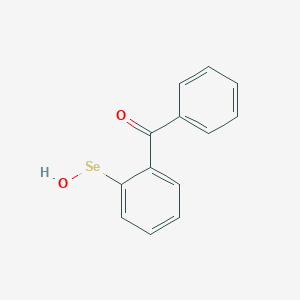
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
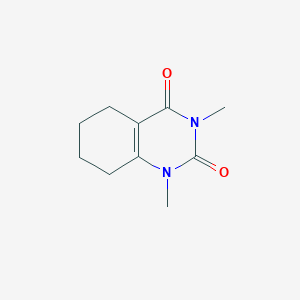
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
